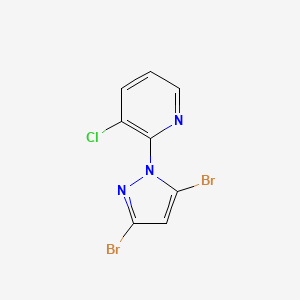

3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine

Description

3-Chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine backbone substituted with a chlorine atom at the 3-position and a 3,5-dibromo-pyrazole ring at the 2-position. Its molecular formula is C₈H₃Br₂ClN₃, with a molecular weight of 336.36 g/mol.

Properties

IUPAC Name |

3-chloro-2-(3,5-dibromopyrazol-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClN3/c9-6-4-7(10)14(13-6)8-5(11)2-1-3-12-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLGXCSAICVHNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C(=CC(=N2)Br)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine involves several steps. One common method includes the reaction of 3,5-dibromo-1H-pyrazole with 3-chloropyridine under specific conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst like sulfuric acid . The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity .

Chemical Reactions Analysis

3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro and bromo groups can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The most relevant structural analogue identified is 3-chloro-2-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine (CAS: 1092346-47-8) . Below is a comparative analysis:

| Property | 3-Chloro-2-(3,5-Dibromo-1H-Pyrazol-1-yl)Pyridine | 3-Chloro-2-[(3,5-Dibromo-1H-1,2,4-Triazol-1-yl)Methyl]-5-(Trifluoromethyl)Pyridine |

|---|---|---|

| Molecular Formula | C₈H₃Br₂ClN₃ | C₉H₄Br₂ClF₃N₄ |

| Molecular Weight | 336.36 g/mol | 420.41 g/mol |

| Substituents | - 3-Cl on pyridine - 3,5-Br on pyrazole |

- 3-Cl on pyridine - 3,5-Br on triazole - -CH₂- linker - 5-CF₃ on pyridine |

| Key Structural Features | Direct pyrazole-pyridine linkage | Triazole linked via methyl group; additional CF₃ substituent |

Implications of Structural Differences:

Electronic Effects: The triazole ring in the analogue introduces an additional nitrogen atom compared to pyrazole, altering electron distribution and hydrogen-bonding capacity. The -CF₃ group is strongly electron-withdrawing, further polarizing the pyridine ring .

Synthetic Accessibility :

- The target compound’s synthesis likely involves direct coupling of pyrazole and pyridine precursors, whereas the analogue requires multi-step functionalization (e.g., introducing -CH₂- and -CF₃ groups), as inferred from methods in related syntheses .

Potential Applications: The analogue’s trifluoromethyl group enhances lipophilicity, which may improve membrane permeability in bioactive molecules. However, the target compound’s simpler structure could offer advantages in cost-effective synthesis .

Broader Context of Heterocyclic Analogues

- Pyrazole vs. Triazole : Pyrazoles are less electron-deficient than triazoles, affecting their participation in metal coordination or π-π stacking interactions.

- Halogen Substitution : Both compounds feature bromine atoms, which are critical for halogen bonding—a key interaction in drug design. However, the analogue’s dual bromine positions on a triazole (vs. pyrazole) may alter binding specificity .

Biological Activity

3-Chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine is a heterocyclic compound characterized by its unique structure, which includes a pyridine ring and a pyrazole moiety with bromine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₈H₄Br₂ClN₃

- Molecular Weight : 337.4 g/mol

- CAS Number : 1116493-08-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of halogen atoms (bromine and chlorine) enhances the compound's lipophilicity, potentially facilitating its ability to penetrate biological membranes and interact with cellular targets.

Target Interactions

Research indicates that similar compounds can modulate the activity of specific receptors and enzymes. For instance, they may act as inhibitors or activators in various biochemical pathways, influencing processes such as:

- Antiviral Activity : Compounds with similar structures have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms .

- Anticancer Properties : The compound's structure allows it to interact with cancer cell pathways, potentially leading to apoptosis or cell cycle arrest in malignant cells .

Antiviral Activity

A study evaluating the antiviral properties of related compounds found that certain derivatives exhibited significant inhibition of viral replication at concentrations around 50 µM. The effectiveness was measured using the EC50 (half-maximal effective concentration) and CC50 (cytotoxic concentration) values, which are crucial for determining the therapeutic index of antiviral agents.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |

|---|---|---|---|

| Compound A | 25 | 100 | 4 |

| Compound B | 10 | 50 | 5 |

Cytotoxicity

In cytotoxicity assays conducted on various cancer cell lines (e.g., HCT116, MCF7), the compound demonstrated varying degrees of toxicity. The IC50 values ranged from 12.3 to 39.4 µM across different cell types, indicating potential for selective targeting of cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 18.67 |

| MCF7 | >100 |

| A549 | 25.0 |

Case Studies

- Antiviral Evaluation : A class of compounds based on pyrazole structures was synthesized and tested against yellow fever virus. Results indicated that modifications in the pyrazole moiety significantly influenced antiviral activity .

- Cytotoxicity Assessment : In a study focusing on new chalcones and flavonol derivatives, several compounds exhibited promising anti-proliferative activity with IC50 values suggesting potential for development as anticancer agents .

Q & A

Q. What are the key synthetic routes for preparing 3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine?

- Methodological Answer : The compound can be synthesized via sequential halogenation and coupling reactions. A common approach involves:

Pyridine functionalization : Introduce the chlorine substituent at the 3-position using electrophilic aromatic substitution (e.g., Cl₂/FeCl₃).

Pyrazole bromination : Brominate the 3,5-positions of 1H-pyrazole using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C).

Coupling reaction : Link the brominated pyrazole to the chloropyridine via a Buchwald-Hartwig or Ullmann-type coupling, employing a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in a polar solvent (e.g., DMSO) .

Note: Optimize reaction stoichiometry and temperature to minimize side products.

Q. How is the purity and structural integrity of this compound verified?

- Methodological Answer : Use a combination of analytical techniques:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole bromine peaks at δ 6.5–7.5 ppm).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₅Br₂ClN₃).

- Elemental Analysis : Match calculated vs. observed C/H/N/Br/Cl ratios.

- X-ray crystallography (if crystals are obtainable): Resolve bond angles and spatial arrangement using SHELX software for refinement .

Advanced Research Questions

Q. What challenges arise in crystallizing halogenated pyridine-pyrazole derivatives, and how can they be addressed?

- Methodological Answer : Challenges :

- Poor solubility : Bromine and chlorine substituents increase hydrophobicity, limiting solvent choices (e.g., avoid DMSO).

- Polymorphism : Halogen interactions may lead to multiple crystal forms.

Solutions : - Solvent screening : Use mixed solvents (e.g., chloroform/hexane) for slow evaporation.

- Temperature gradients : Crystallize at 4°C to stabilize lattice formation.

- SHELX refinement : Resolve disordered halogen atoms using constraints (ISOR, DELU) during structure refinement .

Q. How do bromine substituents influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : Bromine atoms:

- Electron-withdrawing effect : Reduce electron density on the pyrazole ring, directing electrophilic attacks to the pyridine moiety.

- Reactivity in coupling : Serve as leaving groups in Suzuki-Miyaura reactions (e.g., coupling with aryl boronic acids).

Experimental validation : - DFT calculations : Map electrostatic potential surfaces to predict reactive sites.

- Kinetic studies : Monitor reaction rates with/without bromine using UV-Vis or LC-MS .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial activity :

- MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines).

- Enzyme inhibition :

- Kinase assays : Screen against tyrosine kinases (e.g., EGFR) via fluorescence polarization.

- Cytotoxicity :

- MTT assay : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7).

Note: Include QSAR modeling to correlate substituent effects (e.g., bromine size) with activity .

Data Analysis and Contradictions

Q. How should researchers address conflicting spectroscopic data for halogenated heterocycles?

- Methodological Answer :

- Cross-validate techniques : Compare NMR (e.g., DEPT-135 for CH₂ groups) with IR (C-Br stretches ~500 cm⁻¹).

- Control experiments : Synthesize a des-bromo analog to isolate spectral contributions.

- Literature benchmarking : Reference crystallographic data from Acta Crystallographica (e.g., bond lengths for C-Br: ~1.9 Å) .

Methodological Recommendations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.